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molecular formula C17H25ClN2O2 B2421194 tert-Butyl 4-(3-chlorobenzylamino)piperidine-1-carboxylate CAS No. 848345-63-1

tert-Butyl 4-(3-chlorobenzylamino)piperidine-1-carboxylate

Cat. No. B2421194
M. Wt: 324.85
InChI Key: GTLJAXJIVAQLFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07491735B2

Procedure details

Using general procedure A, 3-chlorobenzylamine (0.27 mL, 2.2 mmol) and 1-Boc-4-piperidone (484 mg, 2.4 mmol) afforded 4-(3-chloro-benzylamino)-piperidine-1-carboxylic acid tert-butyl ester as a colourless oil (640 mg, 89%).
Quantity
0.27 mL
Type
reactant
Reaction Step One
Quantity
484 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][CH:9]=1)[CH2:5][NH2:6].[C:10]([N:17]1[CH2:22][CH2:21][C:20](=O)[CH2:19][CH2:18]1)([O:12][C:13]([CH3:16])([CH3:15])[CH3:14])=[O:11]>>[C:13]([O:12][C:10]([N:17]1[CH2:22][CH2:21][CH:20]([NH:6][CH2:5][C:4]2[CH:7]=[CH:8][CH:9]=[C:2]([Cl:1])[CH:3]=2)[CH2:19][CH2:18]1)=[O:11])([CH3:16])([CH3:14])[CH3:15]

Inputs

Step One
Name
Quantity
0.27 mL
Type
reactant
Smiles
ClC=1C=C(CN)C=CC1
Step Two
Name
Quantity
484 mg
Type
reactant
Smiles
C(=O)(OC(C)(C)C)N1CCC(CC1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)NCC1=CC(=CC=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 640 mg
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 89.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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